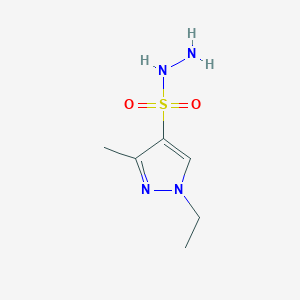![molecular formula C19H15FN6O2 B2972314 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1903722-45-1](/img/structure/B2972314.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is an organic compound known for its intriguing structural attributes and potential applications. The compound's structure features a fluoro-substituted benzotriazine core linked to a benzamide group through an ethyl chain, with a pyrazolyl moiety attached. This unique structure has made it a subject of interest in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide generally follows these steps:
Synthesis of the benzotriazinone core: : Starting with a fluoro-substituted benzotriazine precursor, a series of condensation reactions are carried out under controlled conditions.
Formation of the ethyl linker: : An ethylation reaction introduces the ethyl chain, typically under basic conditions.
Introduction of the pyrazolyl group: : Through a cyclization reaction, the pyrazolyl moiety is incorporated.
Attachment of the benzamide group: : Finally, amidation occurs, often using coupling reagents like EDCI or DCC, to yield the final compound.
Industrial Production Methods
While laboratory synthesis is well-documented, industrial-scale production might differ slightly to optimize yield and reduce costs. Key steps involve:
Scalable condensation and cyclization reactions.
Using robust and cost-effective reagents.
Employing automated systems for reaction control and purification.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazolyl moiety.
Reduction: : Reduction reactions can modify the benzotriazinone core or the benzamide group.
Substitution: : Halogen substitution reactions might take place at the fluoro position under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: : Nucleophiles such as sodium hydroxide or ammonia.
Major Products
From Oxidation: : Oxidized derivatives, often increasing polarity.
From Reduction: : Reduced forms, potentially modifying biological activity.
From Substitution: : Substituted products, possibly enhancing or altering function.
科学的研究の応用
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is employed in diverse research areas:
Chemistry: : Investigated for its reactive intermediates and stability.
Biology: : Potential use as a probe in biochemical assays due to its unique fluorescence properties.
Medicine: : Explored for its pharmacological activities, possibly including anti-inflammatory or anticancer properties.
Industry: : Studied as a potential material for organic electronics due to its electron-rich structure.
作用機序
The exact mechanism by which this compound exerts its effects can involve multiple pathways:
Molecular Targets: : It may target specific enzymes or receptors due to its structural specificity.
Pathways: : Potentially modulates signaling pathways, particularly those involving oxidative stress or apoptosis.
類似化合物との比較
Comparing N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide with similar compounds:
N-(2-benzyl)-3-(1H-pyrazol-1-yl)benzamide: : Lacks the fluoro-substitution and triazine ring, altering its reactivity and application.
6-fluoro-4-oxobenzo[d][1,2,3]triazine derivatives: : Similar core but different functional groups, leading to varied biological activities.
Pyrazolylbenzamide compounds: : Missing the triazine core, affecting their structural and electronic properties.
This comparison highlights the unique structural features and resultant effects of this compound.
There you go
特性
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c20-14-5-6-17-16(12-14)19(28)26(24-23-17)10-8-21-18(27)13-3-1-4-15(11-13)25-9-2-7-22-25/h1-7,9,11-12H,8,10H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWCKDQBVLQFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
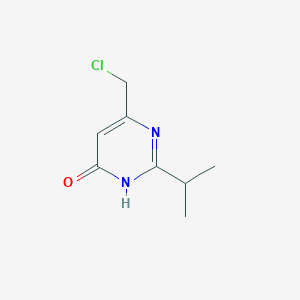
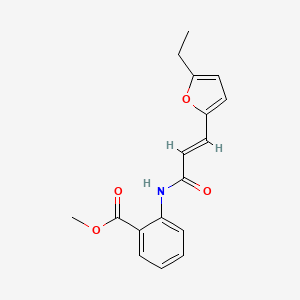
![N-(3-cyanothiophen-2-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2972235.png)
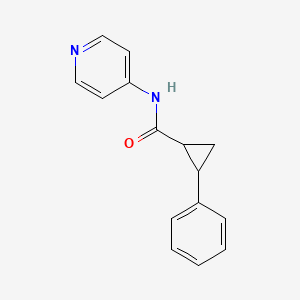
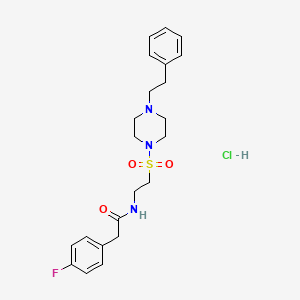
![N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2972238.png)
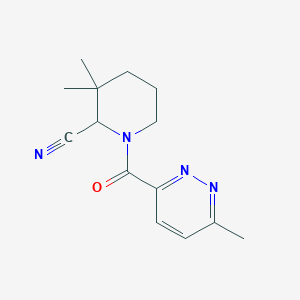
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2972241.png)
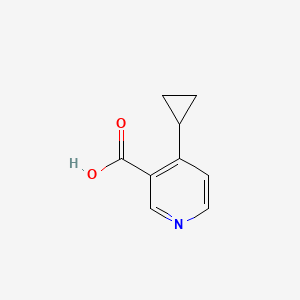
![4-(4-methylbenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2972246.png)
![N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2972249.png)
![N'-benzyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2972251.png)
![N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972252.png)
